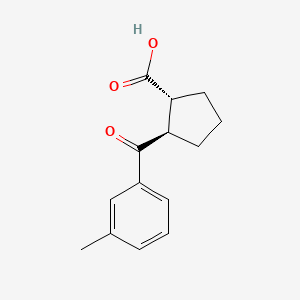

trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 733740-80-2

Cat. No.: VC2281149

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 733740-80-2 |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.27 g/mol |

| IUPAC Name | (1R,2R)-2-(3-methylbenzoyl)cyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C14H16O3/c1-9-4-2-5-10(8-9)13(15)11-6-3-7-12(11)14(16)17/h2,4-5,8,11-12H,3,6-7H2,1H3,(H,16,17)/t11-,12-/m1/s1 |

| Standard InChI Key | LCRAIEWQRNEROC-VXGBXAGGSA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O |

| SMILES | CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2CCCC2C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is defined by its distinctive molecular structure featuring a cyclopentane ring that serves as the core framework. The compound possesses two key functional groups: a carboxylic acid group and a 3-methylbenzoyl group, arranged in a trans stereochemical configuration across the cyclopentane ring.

Molecular Identity and Basic Properties

The compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol. The trans configuration refers to the spatial arrangement of the two substituents on the cyclopentane ring, with the carboxylic acid and the 3-methylbenzoyl groups positioned on opposite sides of the ring plane. This stereochemical arrangement significantly influences the compound's three-dimensional structure and, consequently, its biological activity profile.

Structural Features and Reactivity Centers

The structure contains several reactivity centers that contribute to its chemical behavior:

-

The carboxylic acid group (−COOH) can participate in acid-base reactions, esterification, and amidation.

-

The ketone functionality in the benzoyl group can undergo nucleophilic addition reactions.

-

The methyl-substituted aromatic ring can engage in electrophilic aromatic substitution reactions.

These functional groups enable the compound to interact with various biological targets through hydrogen bonding, ionic interactions, and hydrophobic associations.

Comparative Structural Analysis

Table 1: Structural Comparison with Related Compounds

The structural variations among these compounds primarily involve modifications to the position and type of substituents on the benzene ring and changes in stereochemistry, which can significantly impact their biological activities and physicochemical properties.

Synthesis Methods and Preparation Techniques

The synthesis of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid can be approached through several synthetic routes, drawing parallels from the synthesis of structurally similar compounds.

General Synthetic Approach

The synthesis typically begins with cyclopentanone as a starting material, which undergoes a reaction with 3-methylbenzoyl chloride. Based on synthetic approaches for related compounds, a generalized synthetic pathway might involve:

-

Reaction of cyclopentanone with 3-methylbenzoyl chloride in the presence of a base such as pyridine

-

Formation of an intermediate compound

-

Hydrolysis to yield the final product with the desired trans configuration

Stereoselective Synthesis Considerations

Achieving the specific trans stereochemistry requires careful control of reaction conditions. The stereoselectivity can be influenced by:

-

The choice of catalysts and reagents

-

Reaction temperature and time

-

Solvent selection

-

Purification techniques to separate stereoisomers

Drawing from the synthetic approaches used for structurally similar compounds, the synthesis may employ stereoselective reduction techniques or specific catalyst systems to favor the formation of the trans isomer over the cis counterpart.

Industrial Scale Production Methods

For large-scale production, the synthesis would likely be optimized for:

-

Higher yield and purity

-

Cost-effective reagents and catalysts

-

Environmentally sustainable processes

-

Efficient purification methods

The industrial production methods would need to address challenges related to maintaining stereochemical purity and minimizing the formation of byproducts, which could complicate purification processes.

Physicochemical Properties

Understanding the physicochemical properties of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is essential for predicting its behavior in biological systems and for developing formulation strategies for potential pharmaceutical applications.

Physical Properties

By extrapolating from data available for related compounds, the following physical properties can be estimated:

Table 2: Estimated Physical Properties

Spectroscopic Characteristics

The spectroscopic profile of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid would be expected to show:

-

Infrared (IR) spectroscopy: Strong absorption bands around 1700-1720 cm⁻¹ (carboxylic acid C=O stretch) and 1680-1700 cm⁻¹ (ketone C=O stretch)

-

Nuclear Magnetic Resonance (NMR) spectroscopy: Distinctive signals for aromatic protons, methyl group, and cyclopentane ring protons

-

Mass spectrometry: Molecular ion peak at m/z 232 and fragmentation patterns consistent with the structural components

These spectroscopic features would be valuable for compound identification and purity assessment.

Comparative Analysis with Structural Analogs

A comparative analysis of trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid with its structural analogs provides insights into the influence of specific structural elements on biological activity and physicochemical properties.

Effect of Substitution Patterns

The position and nature of substituents on the benzene ring significantly impact biological activity:

-

The methyl group at position 3 in trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid may contribute to specific receptor binding profiles

-

Replacing the methyl group with a methoxy group (as in trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid) alters the electronic properties of the aromatic ring, potentially affecting interaction with biological targets

-

The addition of a second methyl group (as in trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid) may enhance lipophilicity and influence membrane permeability

Impact of Stereochemistry

The stereochemical configuration (trans versus cis) plays a crucial role in determining biological activity:

-

The trans configuration in trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid presents a different three-dimensional arrangement compared to its cis isomer

-

This spatial arrangement affects how the compound interacts with asymmetric binding sites in biological targets

-

The trans configuration may provide optimal positioning of functional groups for specific receptor interactions

Structure-Property Relationships

The correlation between structural features and physicochemical properties is evident when comparing trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid with its analogs:

-

The addition of polar groups (like methoxy in trans-2-(3-Methoxybenzoyl)cyclopentane-1-carboxylic acid) increases water solubility

-

Additional methyl groups (as in trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid) enhance lipophilicity

-

Stereochemical changes alter crystal packing, affecting melting points and solubility profiles

These structure-property relationships are valuable for predicting the behavior of these compounds in biological systems and for guiding structural modifications to optimize desired properties.

Research Applications and Future Directions

The research landscape surrounding trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid encompasses various scientific domains and points to several promising directions for future investigation.

Current Research Applications

Trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid is currently being explored in several research contexts:

-

As a potential therapeutic agent, particularly for conditions involving inflammation and pain

-

As a structural scaffold for the development of new biologically active compounds

-

As a tool for studying specific biological mechanisms and pathways

The compound's unique structural features make it a valuable research tool in medicinal chemistry and drug discovery efforts.

Future Research Directions

Several promising avenues for future research include:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Investigation of specific molecular targets and binding mechanisms

-

Development of more efficient and stereoselective synthesis methods

-

Exploration of potential applications beyond the current therapeutic areas

-

Computational studies to predict interactions with biomolecules and optimize structural designs

These research directions could significantly expand our understanding of the compound's potential and applications.

Challenges and Opportunities

The research landscape presents both challenges and opportunities:

-

Challenges in achieving stereoselective synthesis with high yields

-

Difficulties in predicting in vivo behavior based on in vitro studies

-

Opportunities for developing novel derivatives with enhanced properties

-

Potential for discovering new biological activities through expanded screening programs

Addressing these challenges while capitalizing on the opportunities could lead to significant advancements in the understanding and application of this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume